Cas no 73458-38-5 (6-phenyl-1,3-benzothiazol-2-amine)
6-phenyl-1,3-benzothiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Phenylbenzo[d]thiazol-2-amine
- 6-Phenyl-1,3-benzothiazol-2-amine
- 2-amino-6-phenylbenzo[d]thiazole
- 2-amino-6-phenylbenzothiazole
- 6-phenyl-2-aminobenzothiazole
- 6-phenylbenzo[d]thiazole-2-amine
- 6-Phenyl-benzothiazol-2-ylamin
- 6-Phenyl-benzothiazol-2-ylamine
- AC1NOADP
- CHEMBL97245
- PubChem21748
- 6-Phenylbenzo[d]thiazol-2(3h)-imine
- EN300-1144057
- DTXSID10408437
- BDBM50107277
- MFCD00447622
- AKOS000114377
- BB 0246768
- GIOCFNWQTZDWNE-UHFFFAOYSA-N
- CS-0269831
- 73458-38-5
- F73686
- SCHEMBL8773471
- DB-341887
- 6-phenyl-1,3-benzothiazol-2-amine
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- MDL: MFCD00447622
- Inchi: 1S/C13H10N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
- InChI Key: GIOCFNWQTZDWNE-UHFFFAOYSA-N
- SMILES: S1C(N)=NC2=CC=C(C=C12)C1C=CC=CC=1
Computed Properties
- Exact Mass: 226.05646950g/mol
- Monoisotopic Mass: 226.05646950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 67.2Ų
6-phenyl-1,3-benzothiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005949-5g |
6-Phenylbenzo[d]thiazol-2-amine |
73458-38-5 | 95% | 5g |
$981.00 | 2023-09-01 | |
| Chemenu | CM123761-1g |
6-phenylbenzo[d]thiazol-2-amine |
73458-38-5 | 95% | 1g |
$281 | 2021-06-09 | |
| Chemenu | CM123761-5g |
6-phenylbenzo[d]thiazol-2-amine |
73458-38-5 | 95% | 5g |
$842 | 2021-06-09 | |
| eNovation Chemicals LLC | Y1242192-250mg |
6-phenyl-1,3-benzothiazol-2-amine |
73458-38-5 | 95% | 250mg |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1242192-1g |
6-phenyl-1,3-benzothiazol-2-amine |
73458-38-5 | 95% | 1g |
$345 | 2024-06-06 | |
| Chemenu | CM123761-1g |
6-phenylbenzo[d]thiazol-2-amine |
73458-38-5 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-1144057-1.0g |
6-phenyl-1,3-benzothiazol-2-amine |
73458-38-5 | 1g |
$0.0 | 2023-06-09 | ||
| Aaron | AR00ID3H-100mg |
6-Phenyl-1,3-benzothiazol-2-amine |
73458-38-5 | 95% | 100mg |
$84.00 | 2025-02-12 | |
| Aaron | AR00ID3H-250mg |
6-Phenyl-1,3-benzothiazol-2-amine |
73458-38-5 | 95% | 250mg |
$142.00 | 2025-02-12 | |
| Aaron | AR00ID3H-1g |
6-Phenyl-1,3-benzothiazol-2-amine |
73458-38-5 | 95% | 1g |
$381.00 | 2025-02-12 |
6-phenyl-1,3-benzothiazol-2-amine Suppliers
6-phenyl-1,3-benzothiazol-2-amine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 6-phenyl-1,3-benzothiazol-2-amine
Properties and Applications of 6-phenyl-1,3-benzothiazol-2-amine (CAS No. 73458-38-5)
6-phenyl-1,3-benzothiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 73458-38-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the benzothiazole class, which is well-known for its broad spectrum of biological activities and utility in medicinal chemistry. The presence of both phenyl and amine functional groups in its molecular structure endows it with distinct reactivity and potential applications in drug development.
The molecular structure of 6-phenyl-1,3-benzothiazol-2-amine consists of a benzothiazole core substituted with a phenyl group at the 6-position and an amine group at the 2-position. This arrangement contributes to its versatility as a synthetic intermediate and a pharmacophore in the design of novel therapeutic agents. The benzothiazole moiety is particularly interesting because it exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These characteristics have made benzothiazole derivatives a cornerstone in the development of new drugs targeting various diseases.
In recent years, there has been growing interest in exploring the pharmacological potential of 6-phenyl-1,3-benzothiazol-2-amine and its derivatives. Studies have demonstrated that this compound can interact with multiple biological targets, making it a promising candidate for further investigation. For instance, research has shown that modifications to the benzothiazole scaffold can enhance binding affinity to certain enzymes and receptors involved in disease pathways. This has led to the synthesis of novel analogs with improved pharmacokinetic profiles and reduced side effects.
One of the most compelling aspects of 6-phenyl-1,3-benzothiazol-2-amine is its role as a precursor in the synthesis of more complex molecules. Its structural framework allows for facile functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. In particular, the amine group at the 2-position can be readily modified through various chemical reactions such as acylation, alkylation, or coupling with other bioactive molecules. This flexibility makes it an invaluable building block in medicinal chemistry.
The pharmaceutical industry has been particularly interested in leveraging the potential of 6-phenyl-1,3-benzothiazol-2-amine for drug discovery. Several research groups have reported on its use in developing inhibitors targeting enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. Additionally, its ability to cross cell membranes suggests that it may be suitable for oral administration, further enhancing its therapeutic potential.
From a chemical perspective, 6-phenyl-1,3-benzothiazol-2-amine exhibits interesting electronic and photophysical properties. These characteristics have been exploited in materials science applications, where benzothiazole derivatives are used as components in organic light-emitting diodes (OLEDs) and photovoltaic cells. The phenyl group contributes to electron delocalization within the molecule, which can influence its optical behavior. This dual functionality—pharmaceutical relevance and material science applicability—makes 6-phenyl-1,3-benzothiazol-2-amine a compound of great interdisciplinary interest.
In conclusion, 6-phenyl-1,3-benzothiazol-2-amine (CAS No. 73458-38-5) is a multifaceted compound with significant potential in both pharmaceutical research and advanced materials. Its unique structural features allow for diverse applications, from drug development to innovative materials design. As research continues to uncover new synthetic pathways and biological functions associated with this molecule, its importance is likely to grow even further. The ongoing exploration of its derivatives promises to yield novel compounds with enhanced therapeutic efficacy and improved material properties.
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